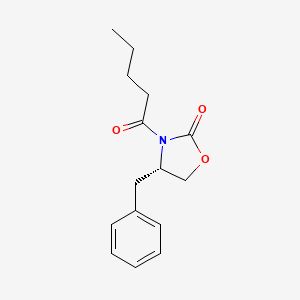

(S)-4-benzyl-3-pentanoyloxazolidin-2-one

Descripción general

Descripción

(S)-4-benzyl-3-pentanoyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a chiral auxiliary. The presence of both benzyl and pentanoyl groups in its structure contributes to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

(S)−4−benzyl−2−oxazolidinone+pentanoyl chloride→(S)−4−benzyl−3−pentanoyloxazolidin−2−one+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Hydrolysis and Ring-Opening Reactions

Controlled hydrolysis cleaves the oxazolidinone ring to yield carboxylic acids or alcohols:

Conditions :

-

Acidic : 6M HCl, reflux (4–6 h) → Cleavage to (S)-2-amino-4-phenylbutan-1-ol .

-

Basic : LiOH/H₂O₂, THF/H₂O (0°C to rt) → Pentanoic acid derivative .

Optical Purity : Hydrolysis preserves stereochemistry (99% ee retention) .

Reduction and Functional Group Transformations

The pentanoyl carbonyl undergoes selective reduction:

Table 2: Reduction Pathways

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH(ᵗBuO)₃ | THF, -78°C | Primary alcohol (R-configuration) | >95% | |

| DIBAL-H | Toluene, -30°C | Aldehyde intermediate | 88% |

Limitations : Over-reduction to hydrocarbons occurs with excess H₂/Pd-C .

Cross-Coupling Reactions

The benzyl group participates in Pd-mediated couplings:

Suzuki-Miyaura Reaction :

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, aryl boronic acid (80°C, 12 h).

Key Insight : Benzyl ether stability under cross-coupling conditions enables late-stage diversification .

Deprotection Strategies

The benzyl group is selectively removed under hydrogenolysis:

-

Catalyst : 10% Pd/C, H₂ (1 atm), EtOH (rt, 6 h).

Alternative : BCl₃/DCM (-40°C) achieves chemoselective deprotection in 94% yield .

Stereochemical Stability and Byproduct Analysis

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

(S)-4-benzyl-3-pentanoyloxazolidin-2-one serves as a crucial intermediate in the synthesis of oxazolidinone-based antibiotics. These compounds are known for their effectiveness against Gram-positive bacteria, including strains resistant to other antibiotics. The synthesis process typically involves several steps, including carboxyl reduction and cyclization, which can be efficiently carried out using microwave-assisted techniques to enhance yield and reduce solvent usage .

Synthetic Pathway Overview

The synthesis of this compound generally includes:

- Starting Materials : Amino acids or their derivatives.

- Key Reactions :

- Carboxyl reduction to produce aminophenylpropanol.

- Cyclization and addition reactions to form the oxazolidinone structure.

This method is noted for its high overall yield (over 70%) and the ability to be scaled for industrial applications, aligning with green chemistry principles .

Therapeutic Applications

Research indicates potential therapeutic applications for this compound beyond serving as a mere intermediate. Its structural characteristics suggest it could interact with biological systems in ways that enhance drug efficacy.

Several studies have explored the biological activities of oxazolidinones, including:

- Antimicrobial Activity : Compounds derived from this compound have shown promising results against multidrug-resistant bacterial strains. For instance, derivatives of this compound have been tested for their ability to inhibit bacterial protein synthesis, a mechanism that is critical for their antibiotic action .

- Anti-inflammatory Properties : Some studies suggest that oxazolidinones may possess anti-inflammatory effects, potentially making them useful in treating inflammatory diseases. The modulation of inflammatory pathways by these compounds could provide new avenues for therapeutic development .

Research and Development Insights

The ongoing research into this compound highlights its versatility and potential in drug development. The integration of modern techniques such as proteomics and metabolomics is enhancing our understanding of how such compounds interact at the molecular level.

Current Trends in Research

Recent advancements include:

- Metabolomic Profiling : This approach allows researchers to assess the metabolic effects of this compound on various biological systems. Such studies can elucidate its impact on metabolic pathways relevant to health outcomes .

- Bioactive Compound Integration : The compound is being studied in conjunction with other bioactive substances to explore synergistic effects that could enhance therapeutic efficacy against complex diseases like cancer and chronic inflammatory conditions .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Intermediate | Key role in synthesizing oxazolidinone antibiotics with high yields |

| Antimicrobial Activity | Effective against resistant bacterial strains |

| Anti-inflammatory Effects | Potential use in treating inflammatory diseases |

| Research & Development | Insights from metabolomics and proteomics enhancing understanding of effects |

Mecanismo De Acción

The mechanism of action of (S)-4-benzyl-3-pentanoyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(S)-4-benzyl-2-oxazolidinone: A precursor in the synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one.

(S)-4-isopropyl-3-pentanoyloxazolidin-2-one: A similar compound with an isopropyl group instead of a benzyl group.

(S)-4-methyl-3-pentanoyloxazolidin-2-one: A similar compound with a methyl group instead of a benzyl group.

Uniqueness

This compound is unique due to the presence of both benzyl and pentanoyl groups, which confer distinct chemical properties and reactivity. Its chiral nature makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.

Actividad Biológica

(S)-4-benzyl-3-pentanoyloxazolidin-2-one, with the CAS number 143868-89-7, is a compound within the oxazolidinone class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO. Its structure features a chiral center at the oxazolidinone ring, which contributes to its biological activity. The compound's stereochemistry is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

- Anticonvulsant Effects : Research indicates that it may modulate neurotransmitter systems, potentially offering therapeutic effects in seizure disorders .

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Studies :

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity . -

Anticonvulsant Activity :

In a study assessing the anticonvulsant properties of structurally related compounds, this compound was tested in a maximal electroshock (MES) model. It demonstrated an ED50 value comparable to standard anticonvulsants, suggesting its potential as a therapeutic agent for epilepsy . -

Anti-inflammatory Potential :

Research has shown that derivatives of oxazolidinones can inhibit pro-inflammatory cytokines in vitro. This compound was found to significantly decrease TNF-alpha levels in activated macrophages, indicating its potential for treating inflammatory conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxazolidinone derivatives:

Propiedades

IUPAC Name |

(4S)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLGXGCFEVCOFV-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.